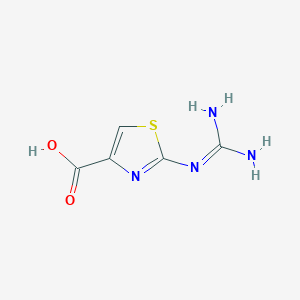

2-Guanidino-thiazole-4-carboxylic acid

Description

Properties

IUPAC Name |

2-(diaminomethylideneamino)-1,3-thiazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N4O2S/c6-4(7)9-5-8-2(1-12-5)3(10)11/h1H,(H,10,11)(H4,6,7,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGHIROSMHZJRQK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(S1)N=C(N)N)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 2-guanidino-thiazole-4-carboxylic acid and its analogs:

Key Observations:

Ethyl ester derivatives (e.g., Ethyl 5-aminothiazole-4-carboxylate) exhibit higher lipophilicity, making them preferable for drug delivery, whereas carboxylic acid derivatives are more water-soluble .

Biological Activity: Analogs with bulky substituents (e.g., trimethoxybenzamido in CAS 185106-01-8) show enhanced antimicrobial activity, suggesting that the guanidino group could similarly modulate bioactivity through steric or electronic effects .

Synthetic Accessibility: Thiosemicarbazide intermediates (as in ) are commonly used to synthesize thiazole derivatives, but guanidino-substituted variants may require specialized reagents like guanidine hydrochloride .

Research Findings and Challenges

- Synthesis: The preparation of guanidino-substituted thiazoles is less straightforward than amino- or methyl-substituted analogs. highlights the use of hydrazonoyl halides and thiosemicarbazides for thiadiazole synthesis, but guanidino incorporation would necessitate additional steps .

- Stability: Guanidino groups are prone to hydrolysis under acidic conditions, contrasting with more stable amino or ester groups in analogs like Ethyl 2-formylthiazole-4-carboxylate .

Preparation Methods

Synthesis of 4-Carboxy-Thiazole Intermediates

A modified Hantzsch protocol employs ethyl 4-bromoacetoacetate as the α-haloketone component. Reacting this with amidinothiourea (1 ) in acetone at −5°C to −7°C yields ethyl 2-guanidino-thiazole-4-carboxylate (2 ) (Fig. 1A). The ester group is subsequently hydrolyzed under basic conditions (e.g., NaOH/H2O) to furnish the carboxylic acid (3 ). This two-step process achieves an overall yield of 68–72%, with purity confirmed by melting point (125–126.5°C) and NMR spectroscopy.

Table 1. Reaction Conditions for Hantzsch-Based Synthesis

| Step | Reagent | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| 1 | Ethyl 4-bromoacetoacetate, amidinothiourea | Acetone | −5°C to −7°C | 5 days | 85% |

| 2 | NaOH (aqueous) | H2O/IPA | 50–55°C | 1 hr | 80% |

Challenges in Direct Cyclization

Direct use of α-halo-γ-keto acids (e.g., 4-chloro-3-oxobutanoic acid) faces limitations due to the instability of the keto acid under reaction conditions. Patent US4562261A notes that dichloroacetone derivatives are preferred for their reactivity, but their conversion to carboxylic acid-containing thiazoles necessitates post-synthetic modifications.

Post-Synthetic Modification of Halomethyl Intermediates

A widely adopted strategy involves synthesizing 2-guanidino-4-chloromethylthiazole (4 ) as a key intermediate, followed by functional group interconversion to introduce the carboxylic acid moiety.

Synthesis of 2-Guanidino-4-chloromethylthiazole

Reaction of dichloroacetone with amidinothiourea in acetone at −5°C yields 4 (Fig. 1B). The exothermic reaction requires careful temperature control (−10°C to 0°C) to prevent decomposition. The product is isolated via filtration and washed with cold acetone, achieving 89% purity (NMR: δ 3.52 ppm for –CH2Cl).

Cyanide Substitution and Hydrolysis

Treatment of 4 with potassium cyanide in dimethylformamide (DMF) at 60°C substitutes the chloromethyl group with a nitrile, forming 2-guanidino-4-cyanomethylthiazole (5 ). Subsequent hydrolysis using concentrated HCl/H2O (1:1) at reflux converts the nitrile to carboxylic acid (3 ) with 76% yield.

Table 2. Optimization of Substitution-Hydrolysis Pathway

| Step | Reagent | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| 1 | KCN | DMF | 60°C | 4 hr | 82% |

| 2 | HCl/H2O (1:1) | H2O | Reflux | 6 hr | 76% |

Oxidation of 4-Methylthiazole Derivatives

Oxidation of a methyl group at C4 offers an alternative route, though it requires pre-installation of the methyl substituent.

Synthesis of 2-Guanidino-4-methylthiazole

Hantzsch reaction of amidinothiourea with chloroacetone in acetone produces 2-guanidino-4-methylthiazole (6 ) (Fig. 1C). Oxidation with potassium permanganate (KMnO4) in acidic medium (H2SO4/H2O) converts the methyl group to carboxylic acid (3 ), albeit with moderate yield (58%) due to overoxidation byproducts.

Key Spectroscopic Data

Comparative Analysis of Methodologies

Table 3. Efficiency Metrics Across Methods

| Method | Steps | Overall Yield | Purity | Scalability |

|---|---|---|---|---|

| Hantzsch + Hydrolysis | 2 | 68% | >90% | High |

| Substitution-Hydrolysis | 2 | 62% | 85% | Moderate |

| Oxidation | 2 | 58% | 75% | Low |

The Hantzsch-based route excels in scalability and purity, making it industrially viable. Conversely, oxidation methods suffer from side reactions, necessitating advanced purification techniques.

Mechanistic Insights and Reaction Optimization

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-guanidino-thiazole-4-carboxylic acid derivatives, and how do reaction conditions influence yield?

- Methodological Answer : Cyclization of α-haloketones with thiourea is a foundational approach to form the thiazole core. Subsequent functionalization steps, such as introducing guanidino and carboxylic acid groups, require careful pH control (acidic/basic conditions) to avoid side reactions . For example, substituting thiourea with guanidine derivatives under basic conditions (e.g., KOH/EtOH) enables selective guanidino group attachment. Yield optimization involves temperature modulation (e.g., 60–80°C) and stoichiometric adjustments to minimize byproducts like unreacted intermediates .

Q. How can researchers validate the purity and structural integrity of this compound analogs?

- Methodological Answer : Combine orthogonal analytical techniques:

- 1H NMR : Confirm substituent positions via coupling constants (e.g., thiazole protons at δ 7.5–8.5 ppm) .

- HPLC : Assess purity (>95% recommended for biological assays) using reverse-phase columns (C18) with UV detection at 254 nm .

- Mass Spectrometry (ESI-MS) : Verify molecular weight accuracy (e.g., [M+H]+ peaks within ±0.5 Da) .

Q. What are the primary applications of this compound in biochemical research?

- Methodological Answer : This scaffold is used in:

- Enzyme Inhibition Studies : As a competitive inhibitor for enzymes like proteases or kinases. Assay design requires IC50 determination via fluorometric or colorimetric substrates (e.g., p-nitrophenyl phosphate for phosphatases) .

- Receptor Binding Assays : Radiolabeled derivatives (e.g., ³H or ¹⁴C) enable quantification of binding affinities using scintillation counting .

Advanced Research Questions

Q. How can researchers address low solubility of this compound derivatives in aqueous buffers?

- Methodological Answer :

- Co-solvent Systems : Use DMSO (≤10% v/v) or cyclodextrin inclusion complexes to enhance solubility without disrupting biological activity .

- Salt Formation : Convert the carboxylic acid to sodium or potassium salts via neutralization with NaOH/KOH, followed by lyophilization .

- Structural Modification : Introduce hydrophilic groups (e.g., hydroxyl or amine) at non-critical positions to improve polarity .

Q. What strategies resolve contradictions in reported biological activity data for thiazole-4-carboxylic acid analogs?

- Methodological Answer :

- Batch Reproducibility : Ensure consistent synthetic protocols (e.g., reaction time, purification steps) to minimize variability .

- Assay Standardization : Use positive controls (e.g., known inhibitors) and normalize data to cell viability (MTT assay) to account for cytotoxicity .

- Meta-Analysis : Compare datasets across studies using cheminformatics tools (e.g., PubChem BioActivity data) to identify structure-activity trends .

Q. How can computational methods guide the design of this compound derivatives with improved target selectivity?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding poses with target proteins (e.g., kinase ATP-binding pockets). Focus on hydrogen bonding with the guanidino group .

- QSAR Modeling : Train models on datasets (IC50 values) to correlate substituent properties (e.g., logP, polar surface area) with activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.